3-[1-(4-fluorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone
Overview
Description
3-[1-(4-fluorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone is a complex organic compound characterized by the presence of a fluorobenzoyl group, a pyrazolyl group, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-fluorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzoyl chloride with 3-amino-1-phenyl-1H-pyrazole under controlled conditions to form the intermediate product. This intermediate is then cyclized with hydrazine derivatives to yield the final pyridazinone compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are commonly used to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-fluorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various functionalized derivatives .
Scientific Research Applications
3-[1-(4-fluorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3-[1-(4-fluorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone
- 3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone
- 3-[1-(4-bromobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone
Uniqueness
The presence of the fluorobenzoyl group in 3-[1-(4-fluorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone imparts unique chemical and physical properties, such as increased lipophilicity and potential biological activity. This distinguishes it from similar compounds with different substituents .
Properties
IUPAC Name |
3-[1-(4-fluorobenzoyl)pyrazol-3-yl]-1-phenylpyridazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O2/c21-15-8-6-14(7-9-15)20(27)25-12-10-17(22-25)19-18(26)11-13-24(23-19)16-4-2-1-3-5-16/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLQFJCZKJUXRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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